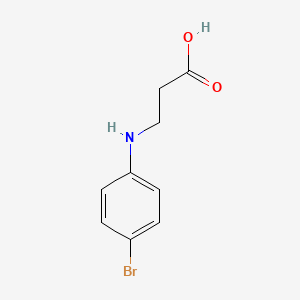

3-((4-Bromophenyl)amino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromoanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQMMZRTPYMDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589452 | |

| Record name | N-(4-Bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-83-4 | |

| Record name | N-(4-Bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((4-Bromophenyl)amino)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-((4-Bromophenyl)amino)propanoic Acid

Disclaimer: Publicly available experimental data for this compound is limited. This guide has been compiled using data from structurally analogous compounds and established principles of organic chemistry. Predicted data should be confirmed experimentally.

Introduction

This compound, also known as N-(4-bromophenyl)-β-alanine, is an amino acid derivative with significant potential in synthetic and medicinal chemistry. Its structure incorporates three key functional groups: a brominated aromatic ring, a secondary amine, and a carboxylic acid. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel peptide structures. The bromine atom provides a reactive handle for cross-coupling reactions, the secondary amine and carboxylic acid allow for peptide bond formation and other derivatizations, and the overall aryl propionic acid scaffold is a known feature in various biologically active compounds. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and its potential applications for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

Quantitative experimental data for this specific molecule is not widely reported. The following tables summarize its basic identifiers and predicted physical and spectroscopic properties based on its chemical structure and data from its isomers.

Table 2.1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-(4-bromophenyl)-β-alanine |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol [1][2] |

| CAS Number | Not explicitly assigned in searched literature. |

| SMILES | C1=CC(=CC=C1NCCC(=O)O)Br |

| InChI | InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-5-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |

Table 2.2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Physical Form | Solid | Based on isomers and related compounds.[1] |

| Melting Point | Not reported | The related compound N-(4-bromophenyl)-N-carboxyethyl-β-alanine melts at 138.5–139.5 °C.[3][4] |

| Boiling Point | Not reported | Likely to decompose upon heating. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | General prediction for similar amino acids. |

Spectroscopic Profile (Predicted)

No experimental spectra are available in the searched literature. The following profile is predicted based on the molecular structure.

Table 3.1: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | ~11.0-12.0 ppm: broad singlet, 1H (COOH).~7.3-7.5 ppm: doublet, 2H (aromatic CH ortho to Br).~6.6-6.8 ppm: doublet, 2H (aromatic CH ortho to NH).~4.5-5.5 ppm: broad singlet, 1H (NH).~3.4-3.6 ppm: triplet, 2H (-NH-CH₂ -).~2.5-2.7 ppm: triplet, 2H (-CH₂ -COOH). |

| ¹³C NMR | ~173-175 ppm: (C=O).~145-147 ppm: (Aromatic C-NH).~130-132 ppm: (Aromatic CH ortho to Br).~114-116 ppm: (Aromatic CH ortho to NH).~110-112 ppm: (Aromatic C-Br).~45-48 ppm: (-NH-CH₂ -).~33-35 ppm: (-CH₂ -COOH). |

| IR Spectroscopy | 3300-2500 cm⁻¹: Very broad (O-H stretch of carboxylic acid).~3350 cm⁻¹: (N-H stretch).~1700 cm⁻¹: Strong (C=O stretch).~1600, ~1500 cm⁻¹: (Aromatic C=C stretch).~1070 cm⁻¹: (C-Br stretch). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 243/245 in ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes).Key Fragments: Loss of COOH (m/z 198/200), cleavage of propanoic acid chain. |

Synthesis and Reactivity

Proposed Synthesis

This compound can be synthesized via a Michael addition reaction between 4-bromoaniline and acrylic acid. This is a common and effective method for the formation of β-amino acids from primary aromatic amines.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies used for structurally similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq) and acrylic acid (1.1 eq). The reaction can be run neat or with water as a solvent.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If performed in water, the product may precipitate. If run neat, add water or a dilute acidic solution (e.g., 1M HCl) to precipitate the product and wash away unreacted aniline.

-

Purification: Filter the crude solid product and wash thoroughly with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Applications

The molecule's three functional groups are key to its reactivity and utility as a synthetic intermediate.

Caption: Key functional groups and associated chemical reactivity pathways.

-

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for its incorporation into larger molecules or for the modification of its pharmacokinetic properties.

-

Secondary Amine: Can undergo acylation or further alkylation. Its nucleophilicity is lower than a primary amine but is still reactive.

-

Bromophenyl Group: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide variety of substituents (alkyl, aryl, alkynyl groups), making it an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies.[5]

Potential Biological Activity

While no specific biological studies have been reported for this compound, its structural motifs suggest potential areas of interest for drug development professionals.

-

Anti-inflammatory Activity: Many aryl propionic acid derivatives are well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen.[6] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this molecule could serve as a scaffold for novel anti-inflammatory agents.

-

Antimicrobial Activity: A recent study on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported potent, broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris.[7][8] This suggests that the N-phenyl-β-alanine scaffold is a promising platform for the development of new antimicrobial agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on data for its isomer, 3-amino-3-(4-bromophenyl)propanoic acid, and should be used with caution.[2]

Table 6.1: GHS Hazard Information (Based on Isomer)

| Hazard | Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Always consult a complete, compound-specific SDS before handling and perform a risk assessment for any new experimental procedure.

References

- 1. 3-Amino-3-(4-bromophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide

An In-depth Examination of a Niche Chemical Entity for Researchers, Scientists, and Drug Development Professionals

The compound 3-((4-Bromophenyl)amino)propanoic acid presents a unique structure for exploration in various scientific domains. However, a notable ambiguity exists in its nomenclature within chemical databases, often leading to confusion with its isomer, 3-Amino-3-(4-bromophenyl)propanoic acid. This guide aims to clarify this distinction, provide comprehensive data on the more extensively documented isomer, and present a plausible synthetic pathway for the title compound, alongside a conceptual framework for its potential application in drug discovery.

Clarification of Chemical Identity

It is crucial to distinguish between two closely related isomers:

-

3-Amino-3-(4-bromophenyl)propanoic acid: Here, both the amino group (-NH2) and the 4-bromophenyl group are attached to the same carbon atom (the third carbon) of the propanoic acid chain. This isomer is well-documented and commercially available.

This guide will focus on providing the available data for the documented isomer, 3-Amino-3-(4-bromophenyl)propanoic acid (CAS Number: 39773-47-2) , while offering a scientifically grounded, theoretical approach to the synthesis of the user-requested, yet less characterized, this compound.

Core Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and properties for 3-Amino-3-(4-bromophenyl)propanoic acid .

| Identifier Type | Value | Source |

| CAS Number | 39773-47-2 | [1][2][3] |

| Molecular Formula | C9H10BrNO2 | [1][2] |

| Molecular Weight | 244.08 g/mol | [1][2] |

| IUPAC Name | 3-amino-3-(4-bromophenyl)propanoic acid | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Br | [2] |

| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N | [2] |

| Appearance | Solid | [1] |

| Synonyms | beta-amino-4-bromo-benzenepropanoic acid, 3-(p-bromophenyl)-dl-beta-alanine | [1] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of N-aryl-β-alanine derivatives. The following represents a generalized, representative methodology.

Proposed Synthesis of this compound via Michael Addition

This proposed synthesis involves the conjugate addition of 4-bromoaniline to an acrylic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Michael Addition of 4-Bromoaniline to Ethyl Acrylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-bromoaniline in a suitable solvent such as ethanol.

-

Addition of Reactant: To this solution, add 1.1 equivalents of ethyl acrylate.

-

Catalysis (Optional): The reaction can be catalyzed by a weak base, such as triethylamine (0.1 equivalents), to facilitate the addition.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 3-((4-bromophenyl)amino)propanoate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 3-((4-bromophenyl)amino)propanoate

-

Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

Hydrolysis: An excess of a base, such as sodium hydroxide (2-3 equivalents), is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated for 2-4 hours until the ester is fully hydrolyzed, as monitored by TLC.

-

Work-up: After cooling the reaction mixture, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 4-5 with a dilute acid, such as 1M hydrochloric acid, which will cause the product to precipitate.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizing the Workflow and Potential Applications

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

General Drug Discovery and Development Workflow

As no specific biological activity or signaling pathway has been documented for this compound, the following diagram illustrates a general workflow for how a novel chemical entity like this would be evaluated in a drug discovery program.[4][5][6][7][8]

Caption: A generalized workflow for drug discovery and development.[4][5][6][7][8]

References

- 1. 3-Amino-3-(4-Bromophenyl)Propionic AcidCAS #: 39773-47-2 [eforu-chemical.com]

- 2. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-bromophenyl)propionic acid | 39773-47-2 [sigmaaldrich.com]

- 4. What are the main stages in drug discovery and development? [synapse.patsnap.com]

- 5. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 6. ppd.com [ppd.com]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. blog.biobide.com [blog.biobide.com]

3-((4-Bromophenyl)amino)propanoic acid molecular structure and formula

An In-depth Technical Guide on 3-((4-Bromophenyl)amino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes a plausible experimental protocol for its synthesis based on analogous chemical reactions. The guide is intended for professionals in research and drug development who are interested in the chemical characteristics and synthesis of N-aryl-β-alanine derivatives.

Molecular Structure and Formula

This compound, also known as N-(4-bromophenyl)-β-alanine, is an aromatic amino acid derivative. Its structure consists of a propanoic acid backbone where the amino group at the β-position (carbon 3) is substituted with a 4-bromophenyl group.

-

Molecular Formula: C₉H₁₀BrNO₂[1]

-

Canonical SMILES: C1=CC(=CC=C1NC(CC(=O)O))Br

-

CAS Number: 90561-83-4[1]

The molecular structure is distinct from its isomer, 3-amino-3-(4-bromophenyl)propanoic acid, where both the amino and the 4-bromophenyl groups are attached to the third carbon of the propanoic acid chain. In the specified molecule, the nitrogen atom bridges the phenyl ring and the propanoic acid chain.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public databases. The following table summarizes key computed and, where available, experimental data. For context, data for the related compound 3-(4-Bromophenyl)propionic acid is also provided.

| Property | This compound | 3-(4-Bromophenyl)propionic acid (for comparison) |

| Molecular Weight | 244.09 g/mol (calculated) | 229.07 g/mol [2] |

| Exact Mass | 242.98949 Da (calculated)[3] | 227.97859 Da[2] |

| Melting Point | Data not available | 133-136 °C[4] |

| LogP (calculated) | Data not available | 2.2[2] |

| Appearance | Likely a solid | Solid[4] |

Experimental Protocols: Synthesis

A plausible method for the synthesis of this compound is via a Michael addition reaction between 4-bromoaniline and acrylic acid. This is a common method for the preparation of N-aryl-β-alanines. The following protocol is adapted from the synthesis of structurally related N-aryl-β-alanine derivatives.

Reaction: 4-Bromoaniline + Acrylic Acid → this compound

Materials:

-

4-Bromoaniline

-

Acrylic acid

-

Water (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in water.

-

Add acrylic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While specific biological activities of this compound are not well-documented, N-aryl-β-alanine derivatives, in general, are of interest in medicinal chemistry. They serve as scaffolds for the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The bromo-substituent on the phenyl ring provides a site for further chemical modification, making this compound a potentially versatile intermediate in drug discovery and development.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are illustrative and should be adapted and performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

Synthesis of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 3-((4-Bromophenyl)amino)propanoic acid, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategy, provides a comprehensive experimental protocol, and presents relevant data in a structured format for ease of reference.

Core Synthesis Pathway: Michael Addition

The most direct and widely applicable method for the synthesis of this compound is the aza-Michael addition of 4-bromoaniline to an acrylic acid derivative. This reaction involves the nucleophilic addition of the amino group of 4-bromoaniline to the electron-deficient β-carbon of the acrylate. The reaction can be carried out using either acrylic acid itself or an acrylic acid ester, such as methyl acrylate or ethyl acrylate. Subsequent hydrolysis of the ester is required if an acrylate ester is used as the starting material.

A key consideration in this synthesis is controlling the stoichiometry of the reactants to favor the formation of the desired mono-adduct, this compound, over the di-adduct, N,N-bis(2-carboxyethyl)-4-bromoaniline. Using a near 1:1 molar ratio of 4-bromoaniline to the acrylic acid derivative is crucial for maximizing the yield of the target compound.

A related synthesis described in the literature involves the reaction of 4-bromoaniline with an excess of acrylic acid, which leads to the formation of the N,N-disubstituted product, N-(4-bromophenyl)-N-carboxyethyl-β-alanine[1][2]. By adapting the conditions and stoichiometry from this related synthesis, a robust protocol for the preparation of the desired mono-substituted product can be established.

Experimental Protocol: Synthesis via Michael Addition of 4-Bromoaniline to Acrylic Acid

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

4-Bromoaniline

-

Acrylic acid

-

Water (distilled or deionized)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in water.

-

Addition of Acrylic Acid: To the stirred solution, add acrylic acid (1 to 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 4-5) using dilute hydrochloric acid or sodium hydroxide to induce precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C-Br bonds.

-

Melting Point Analysis: To assess the purity of the final product.

Data Presentation

The following table summarizes the key quantitative data expected from the synthesis of this compound.

| Parameter | Expected Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Varies depending on purity | |

| Yield | Dependent on reaction conditions |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Michael addition of 4-bromoaniline to acrylic acid.

Caption: General experimental workflow for the synthesis.

References

The Antimicrobial Potential of 3-((4-Bromophenyl)amino)propanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of derivatives of 3-((4-bromophenyl)amino)propanoic acid, a chemical scaffold with emerging interest in antimicrobial research. While extensive research on a broad spectrum of derivatives is limited, this document consolidates the available quantitative data, outlines detailed experimental protocols for their synthesis and evaluation, and provides visual representations of relevant workflows and potential mechanisms of action. The focus of this guide is to provide a foundational understanding for researchers interested in exploring the therapeutic potential of this class of compounds.

Quantitative Biological Activity

The primary biological activity reported for derivatives of this compound is antimicrobial. Specifically, the amide derivative, N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide, has been evaluated for its efficacy against a panel of bacterial and fungal strains. The quantitative data, presented as Minimum Inhibitory Concentration (MIC) in µM/mL, is summarized in the table below.

| Compound ID | Derivative Name | S. aureus (MIC, µM/mL) | B. subtilis (MIC, µM/mL) | P. aeruginosa (MIC, µM/mL) | E. coli (MIC, µM/mL) | C. albicans (MIC, µM/mL) | A. niger (MIC, µM/mL) |

| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | >2.90 | 1.74 | >2.90 | >2.90 | 1.74 | 1.74 |

Data sourced from "Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives" from Scholars Research Library.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their antimicrobial activity.

Synthesis of N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21)

This protocol describes a general method for the synthesis of N-substituted-β-alanine amides, exemplified by the synthesis of compound D21.[1]

Workflow for Synthesis and Evaluation

Materials:

-

β-alanine

-

Benzoyl chloride

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Thionyl chloride

-

4-Bromoaniline

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Water

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Synthesis of 3-Benzamidopropanoic Acid:

-

Dissolve β-alanine in a 10% aqueous solution of sodium hydroxide.

-

Add benzoyl chloride to the solution.

-

Shake the mixture vigorously for approximately 1 hour.

-

Filter the reaction mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Synthesis of N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide:

-

Reflux a mixture of 3-benzamidopropanoic acid and thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting acid chloride in an anhydrous solvent.

-

Add a solution of 4-bromoaniline in the same anhydrous solvent dropwise to the acid chloride solution at 0-5°C with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Neutralize the reaction mixture with a solution of sodium bicarbonate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain the pure compound.[1]

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][4][5][6]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic (optional, for comparison)

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well (except the negative control wells).

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

Interpretation of Results:

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound derivatives have not been elucidated, many antimicrobial agents exert their effects by disrupting essential cellular processes in microorganisms. The diagram below illustrates a generalized view of potential bacterial pathways that could be targeted by antimicrobial compounds.

Hypothetical Bacterial Targets of Antimicrobial Agents

Further research is necessary to identify the specific mechanism of action for this class of derivatives. Investigating their effects on cell membrane potential, inhibition of key enzymes involved in cell wall biosynthesis, or interference with nucleic acid and protein synthesis would be valuable next steps.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-((4-Bromophenyl)amino)propanoic Acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-((4-Bromophenyl)amino)propanoic acid, also known as N-(4-bromophenyl)-β-alanine, is a synthetic amino acid derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aromatic ring coupled with a flexible β-amino acid chain, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and the biological activities of its closely related analogs. Due to a lack of specific biological data for the title compound, this review extrapolates potential applications from studies on similar molecular frameworks. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.

Introduction

β-amino acids and their derivatives are of significant interest in the field of medicinal chemistry. Unlike their α-amino acid counterparts, they form more stable peptide secondary structures and exhibit resistance to enzymatic degradation, making them attractive components for the design of peptidomimetics and other bioactive molecules. The incorporation of a halogenated phenyl ring, such as a 4-bromophenyl group, introduces lipophilicity and a site for further chemical modification through cross-coupling reactions, enhancing the potential for creating diverse chemical libraries for drug screening. This guide focuses on the synthesis and potential utility of this compound.

Chemical Properties

Basic chemical properties for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-(4-bromophenyl)-β-alanine |

| CAS Number | 29729-77-5 |

| Appearance | Solid (predicted) |

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of the mono-substituted this compound is not explicitly detailed in the reviewed literature, a reliable synthesis for the closely related di-substituted analog, 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid, has been reported.[1][2] This procedure can be adapted to favor the formation of the mono-substituted product.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a Michael addition of 4-bromoaniline to acrylic acid. To favor mono-substitution, the stoichiometry of the reactants would be a key parameter to control.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid[1][2]):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of 4-bromoaniline in a suitable solvent such as water or a lower alcohol (e.g., isopropanol).

-

Addition of Acrylic Acid: To the stirred solution, add 1 to 1.2 mole equivalents of acrylic acid. Note: Maintaining a near-equimolar ratio is crucial to minimize the formation of the di-substituted product.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield the pure this compound.

-

Synthesis of 3,3'-((4-Bromophenyl)azanediyl)dipropanoic Acid

For comparative purposes, the documented synthesis of the di-substituted analog is provided below.[1][2]

Experimental Protocol:

-

Reaction Setup: A mixture of 4-bromoaniline (86 g, 0.5 mol) and acrylic acid (108.1 g, 1.5 mol) in 150 ml of water is heated under reflux for 48 hours.[1]

-

Work-up and Purification: The solution is filtered, and the filtrate is acidified with 20% acetic acid to a pH of 6. The resulting precipitate of N-(4-bromophenyl)-N-carboxyethyl-β-alanine is filtered off, washed with water, and dried.[1]

Spectroscopic Data for 3,3'-((4-Bromophenyl)azanediyl)dipropanoic Acid: [1]

| Data Type | Values |

| ¹H NMR | δ (ppm): 2.37 (t, 4H, CH₂CO), 3.50 (t, 4H, CH₂N), 6.60 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.55 (br. s, 2H, OH) |

| ¹³C NMR | δ (ppm): 33.76 (CH₂CO), 46.65 (CH₂N), 106.31 (C-4), 113.59 (C-2,6), 131.54 (C-3,5), 146.21 (C-1), 173.89 (CO) |

| IR | ν (cm⁻¹): 1703 (C=O), 3527–3646 (OH) |

| MS (ESI) | m/z: 316 (M)⁺, 318 (M+2)⁺ |

Biological Activities of Related Compounds

Anticancer and Antioxidant Properties

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer and antioxidant activities. Several of these derivatives demonstrated the ability to reduce the viability of A549 lung cancer cells and suppress their migration in vitro. Notably, some compounds exhibited favorable cytotoxicity profiles towards noncancerous Vero cells, suggesting a degree of selectivity. The antioxidant potential of these compounds was also confirmed through DPPH radical scavenging assays.

Antimicrobial Activity

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. This suggests that the N-phenyl-β-alanine scaffold could be a promising starting point for the development of new antimicrobial agents.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct experimental evidence for this compound, any discussion of its potential interaction with signaling pathways is speculative and based on the activities of related compounds.

Figure 2. Postulated relationships of N-aryl-β-alanine derivatives to biological effects.

The anticancer and antioxidant effects of the hydroxyphenyl analogs suggest a potential role in modulating oxidative stress within cells. The antimicrobial activity could be due to various mechanisms, including disruption of microbial cell membranes or inhibition of essential enzymes. The bromo-substituent on the phenyl ring of the title compound would likely alter its lipophilicity and electronic properties compared to the hydroxy-analogs, which in turn could influence its biological activity and potential molecular targets.

Future Directions

The current body of literature indicates that N-aryl-β-alanine derivatives are a promising class of compounds with potential therapeutic applications. Future research on this compound should focus on the following areas:

-

Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol for the mono-substituted this compound is needed, along with comprehensive spectroscopic characterization.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activity. Quantitative data, such as IC₅₀ and MIC values, should be generated.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the aromatic ring and the amino acid backbone would provide valuable SAR data to guide the development of more potent and selective compounds.

Conclusion

This compound is a structurally interesting molecule with potential for applications in drug discovery and development. While direct biological data for this compound is currently lacking, the reported activities of its close analogs suggest that it may possess anticancer, antimicrobial, and antioxidant properties. This technical guide has provided a summary of the available information and has proposed a synthetic route to facilitate further investigation of this promising chemical entity. It is hoped that this review will stimulate further research into the synthesis and biological evaluation of this compound and its derivatives.

References

Physical and chemical properties of 3-((4-Bromophenyl)amino)propanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 3-((4-Bromophenyl)amino)propanoic acid. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₀BrNO₂, is a derivative of β-alanine. Its structure, featuring a brominated phenyl ring attached to an amino propanoic acid backbone, makes it a compound of interest for various chemical and pharmaceutical applications.

Physical Properties

| Property | Value | Source/Notes |

| Molecular Weight | 244.09 g/mol | Calculated |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Appearance | White to off-white solid | |

| Melting Point | 133-136 °C (for 3-(4-Bromophenyl)propionic acid) | This is for a related compound lacking the amino group and should be considered an estimate. |

| Boiling Point | Not available | |

| Solubility | Soluble in 0.1 M NaOH (50 mg/mL) | [1] Data for the isomeric (S)-2-Amino-3-(4-bromophenyl)propanoic acid. |

| pKa | Not available |

Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the secondary amine, and the brominated aromatic ring. The bromine atom serves as a useful handle for various cross-coupling reactions, making it a versatile building block in organic synthesis.[2]

Experimental Protocols

Synthesis

A general method for the synthesis of 3-amino-3-arylpropanoic acids can be adapted for this compound. The following is a representative protocol based on a known procedure for similar compounds.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as water or an alcohol (e.g., ethanol).

-

Addition of Reagent: Add acrylic acid (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 8-15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Purification

Purification of the synthesized compound is crucial for obtaining a high-purity product. A general procedure for purification of a similar compound, (S)-3-(4-Bromophenyl)butanoic acid, involves the following steps that can be adapted.[4]

Caption: General purification workflow.

Procedure:

-

The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol).

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The purified crystals are then dried under vacuum.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton (CH), and the methylene protons (CH₂). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methine proton adjacent to the nitrogen and the phenyl group would appear around δ 4.0-4.5 ppm, and the methylene protons adjacent to the carboxylic acid would be expected around δ 2.5-3.0 ppm.[5] The proton of the carboxylic acid will be a broad singlet at a higher chemical shift, typically >10 ppm. The N-H proton will also be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons will appear in the δ 110-150 ppm region. The methine and methylene carbons will be in the aliphatic region (δ 30-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700-1725 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-Br stretching in the fingerprint region.[6][7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of the carboxylic group (-45 Da) and cleavage of the C-C bond adjacent to the amino group.[8][9]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of arylpropionic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacteria and fungi.[10] Furthermore, some thiazole derivatives of propanoic acids have been investigated as potential anticancer agents.[11][12] These studies suggest that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents.

Given its structural similarity to other biologically active molecules, this compound could potentially interact with various biological targets. A hypothetical workflow for screening its biological activity is presented below.

Caption: Workflow for biological activity screening.

At present, there is no specific signaling pathway that has been identified for this compound. Further research is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for some of its physical properties are lacking, reasonable estimations can be made from related structures. The presence of multiple functional groups provides a platform for diverse chemical modifications, making it an attractive scaffold for the development of novel compounds with potential therapeutic activities. Further investigation into its biological effects is warranted to fully explore its potential in drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. orgsyn.org [orgsyn.org]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

3-((4-Bromophenyl)amino)propanoic acid mechanism of action in biological systems

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 3-((4-Bromophenyl)amino)propanoic acid. Publicly accessible databases, scientific publications, and patent literature do not contain specific studies detailing its molecular targets, signaling pathways, or quantitative biological activity.

While chemical suppliers list the compound and provide basic physicochemical properties, there is a notable absence of research into its effects on biological systems. Searches for this specific molecule do not yield any in-depth experimental data, such as IC50 or EC50 values, nor do they associate it with any particular cellular or physiological process.

The available information is primarily limited to chemical identifiers and safety data sheets provided by commercial vendors. For instance, PubChem, a comprehensive database of chemical substances, lists various isomers and related structures, such as 3-Amino-3-(4-bromophenyl)propanoic acid and 3-(4-Bromophenyl)propionic acid, but lacks biological activity data for the specified compound.[1][2] Similarly, commercial suppliers like Sigma-Aldrich and BLD Pharm offer the compound for research purposes but do not provide any information regarding its biological applications or mechanism of action.[3][4]

Patents related to similarly named compounds focus on synthetic methods rather than elucidating their biological functions.[5][6] This suggests that while the compound is known and can be synthesized, it has not been a subject of significant biological investigation, or the results of such research have not been published in the public domain.

Due to the lack of available scientific literature and experimental data, it is not possible to provide an in-depth technical guide on the mechanism of action, quantitative data, experimental protocols, or signaling pathways for this compound at this time. The development of such a guide would necessitate novel, foundational research to first identify and then characterize the biological effects of this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical biology. Any investigation into its properties would be breaking new ground.

References

- 1. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 471259-91-3|3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Amino-3-(4-bromophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 6. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Bromophenyl)amino)propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-Bromophenyl)amino)propanoic acid is a substituted β-amino acid. This class of compounds is of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for peptides, heterocyclic compounds, and functionalized polymers. The presence of the bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can influence the biological activity and physical properties of derived molecules. This guide presents the predicted spectroscopic data based on a validated synthetic precursor and outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the experimental data of N-(4-bromophenyl)-N-carboxyethyl-β-alanine, a di-acid synthesized from 4-bromoaniline and an excess of acrylic acid[1]. The structure of the target mono-acid is a direct analogue, allowing for reliable spectral prediction.

Table 1: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Notes |

| ~ 2.45 | Triplet (t) | 2H | -CH₂-COOH | Expected to be a triplet due to coupling with the adjacent N-CH₂ group. |

| ~ 3.40 | Triplet (t) | 2H | Ar-NH-CH₂- | Expected to be a triplet due to coupling with the adjacent CO-CH₂ group. |

| ~ 6.65 | Doublet (d) | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amino group are shifted upfield. |

| ~ 7.30 | Doublet (d) | 2H | Ar-H (meta to NH) | Aromatic protons ortho to the bromine atom are shifted downfield. |

| ~ 5.0-6.0 | Broad Singlet | 1H | -NH- | The chemical shift can be variable and the peak may be broad. |

| ~ 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton, often broad and may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Predicted Notes |

| ~ 34.0 | -C H₂-COOH | Aliphatic carbon adjacent to the carbonyl group. |

| ~ 45.0 | Ar-NH-C H₂- | Aliphatic carbon adjacent to the nitrogen atom. |

| ~ 108.0 | Ar-C (C4-Br) | Carbon atom bearing the bromine, shifted due to halogen substitution. |

| ~ 114.0 | Ar-C (C2, C6) | Aromatic carbons ortho to the amino group. |

| ~ 132.0 | Ar-C (C3, C5) | Aromatic carbons meta to the amino group. |

| ~ 147.0 | Ar-C (C1-N) | Aromatic carbon attached to the nitrogen atom. |

| ~ 173.0 | -C OOH | Carbonyl carbon of the carboxylic acid. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Predicted Notes |

| 3300-2500 | O-H (Carboxylic Acid) | A very broad band characteristic of the hydrogen-bonded hydroxyl group. |

| ~ 3400 | N-H Stretch | A sharp to moderately broad peak for the secondary amine. |

| ~ 3050 | C-H Stretch (Aromatic) | Absorption for C-H bonds on the phenyl ring. |

| 2980-2850 | C-H Stretch (Aliphatic) | Absorptions for the methylene (-CH₂-) groups. |

| ~ 1710 | C=O Stretch (Carboxylic Acid) | A strong, sharp absorption for the carbonyl group[1]. |

| ~ 1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |

| ~ 1250 | C-N Stretch | Stretch for the aryl-amine bond. |

| ~ 1070 | C-Br Stretch | Absorption indicating the presence of the carbon-bromine bond. |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Predicted Notes |

| ~ 244/246 | [M+H]⁺ | The molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| ~ 198/200 | [M-COOH]⁺ | Fragment corresponding to the loss of the carboxyl group. |

| ~ 170/172 | [Br-C₆H₄-NH]⁺ | Fragment corresponding to the bromophenylamino moiety. |

Experimental Protocols

The following protocols are adapted from the synthesis of N-(4-bromophenyl)-N-carboxyethyl-β-alanine and are suitable for the preparation and analysis of this compound[1][2].

3.1 Synthesis of this compound

This synthesis is based on the Michael addition of 4-bromoaniline to acrylic acid.

-

Materials: 4-bromoaniline, acrylic acid, water, acetic acid.

-

Procedure:

-

A mixture of 4-bromoaniline (1 equivalent) and acrylic acid (1.1 equivalents) in water is heated under reflux for 24-48 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is adjusted to ~4-5 with acetic acid to facilitate the precipitation of the product.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

3.2 Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The solid sample is analyzed as a KBr (potassium bromide) pellet.

-

Data is reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry:

-

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

-

The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

-

Visualization of Workflows

4.1 Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and characterization workflow.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows the logical flow of interpreting the combined spectroscopic data to confirm the structure of the target molecule.

Caption: Logic for structure confirmation.

References

Methodological & Application

Application Note: Strategic Incorporation of 3-((4-Bromophenyl)amino)propanoic Acid into Synthetic Peptides

Abstract

The design of novel peptidomimetics with enhanced structural stability and biological activity is a cornerstone of modern drug discovery. Unnatural amino acids, particularly β-amino acids, offer a powerful toolkit for modulating peptide conformation, improving proteolytic resistance, and exploring new structural space.[1] This application note provides a comprehensive guide for the incorporation of 3-((4-Bromophenyl)amino)propanoic acid, an N-aryl β-amino acid, into synthetic peptides using solid-phase peptide synthesis (SPPS). We detail the unique strategic considerations for this building block, including coupling methodologies, protecting group strategies, and the structural implications of its use. The protocols and insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of N-substituted and halogenated amino acids.

Introduction: The Rationale for N-Aryl β-Amino Acids

Standard peptides composed of α-amino acids are often limited by poor metabolic stability and conformational flexibility. The introduction of β-amino acids into a peptide backbone imposes significant conformational constraints, leading to the formation of unique and stable secondary structures known as foldamers.[2]

This compound is a bifunctional building block offering two distinct features for peptide modification:

-

N-Aryl Backbone Substitution: The direct attachment of the aromatic ring to the backbone nitrogen atom fundamentally alters the peptide bond's rotational freedom. This N-substitution serves as a rigidifying element, steering the peptide into predictable conformations and protecting it from enzymatic degradation at that site.

-

Halogenated Side Chain: The 4-bromophenyl moiety is not merely a sterically bulky group. The bromine atom can act as a halogen bond donor, a non-covalent interaction that can stabilize specific peptide folds, such as β-hairpins, with a strength comparable to hydrogen bonds.[3][4] This interaction can be exploited to pre-organize a peptide for enhanced receptor binding or to mediate protein-protein interactions.[5][6] The introduction of halogen atoms is a recognized strategy for tuning the physicochemical and structural properties of polypeptides.[5][6]

The strategic placement of this monomer can therefore grant peptides enhanced stability, novel structural motifs, and potentially improved therapeutic properties.

Physicochemical Properties and Handling

Proper handling and characterization of the monomer are crucial for successful synthesis.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 29994-71-4 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water |

| Storage | Store at 2-8°C, desiccated |

Note: Data is compiled from common chemical suppliers and should be confirmed with the specific product's certificate of analysis.

Core Principles of SPPS Incorporation

Incorporating an N-substituted amino acid like this compound requires key adjustments to standard solid-phase peptide synthesis (SPPS) protocols. The primary challenge arises from the nature of the secondary amine on the backbone.

Key Consideration: The Absence of a Temporary N-Terminal Protecting Group

Unlike standard Fmoc- or Boc-protected amino acids, the amino group of this compound is a secondary amine, permanently "protected" by the bromophenyl group. This has two major implications for the SPPS cycle:

-

No Deprotection Step: After coupling this monomer, there is no Fmoc or Boc group to remove. The cycle proceeds directly to the coupling of the next amino acid.

-

Reduced Nucleophilicity: The secondary amine is sterically more hindered and less nucleophilic than the primary amine of a standard amino acid. This necessitates more forceful coupling conditions to achieve high yields.

The following workflow diagram illustrates the modified SPPS cycle when incorporating our target monomer, which we will denote as Xaa.

References

Application Notes and Protocols: 3-((4-Bromophenyl)amino)propanoic Acid in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct neuropharmacological studies on 3-((4-Bromophenyl)amino)propanoic acid are limited in publicly available literature, its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system suggests a potential avenue for investigation in this field. Specifically, the chloro-analogue, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist of the GABA B receptor.[1][2][3] This document provides a potential application of this compound as a GABA B receptor antagonist, based on the activity of its chloro-substituted counterpart. The provided protocols and data are intended to serve as a foundational guide for researchers initiating studies on this compound.

Postulated Application: GABA B Receptor Antagonism

Based on the pharmacological data of its chloro-analogue, it is hypothesized that this compound may act as an antagonist at GABA B receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders.[4] GABA B receptors are G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory signals, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[5][6][7] Antagonists of the GABA B receptor have shown potential therapeutic utility in preclinical models of depression, cognitive impairment, and absence seizures.[8][9]

Data Presentation

The following table summarizes the reported activity of the structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, as a GABA B receptor antagonist. This data can serve as a benchmark for initial studies on this compound.

| Compound | Target | Assay Type | Activity (pA2) | Reference |

| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA B Receptor | Functional Antagonism | 3.5 | [1][2][3] |

Experimental Protocols

The following are generalized protocols for assessing the potential GABA B receptor antagonist activity of this compound.

Protocol 1: GABA B Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the affinity of this compound for the GABA B receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]CGP54626 (a high-affinity GABA B receptor antagonist)

-

Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus)

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Non-specific Binding Control: 10 µM GABA or 10 µM baclofen

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Wash the membranes multiple times in assay buffer to remove endogenous GABA.[10] Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of [³H]CGP54626 (final concentration ~1-2 nM).

-

50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins following receptor stimulation. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Test Compound: this compound

-

GABA B Receptor Agonist: GABA or baclofen

-

Radioligand: [³⁵S]GTPγS

-

Membrane Preparation: As described in Protocol 1.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

GDP: Guanosine 5'-diphosphate

-

Other materials: As in Protocol 1.

Procedure:

-

Membrane Preparation: Prepare membranes as described in Protocol 1.

-

Pre-incubation: Pre-incubate the membranes with GDP (10 µM) on ice for at least 15 minutes.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Varying concentrations of the test compound (this compound).

-

A fixed concentration of the GABA B receptor agonist (e.g., the EC₅₀ concentration of GABA or baclofen).

-

Membrane preparation.

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Quantification: Terminate the reaction and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

-

Data Analysis: Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate the IC₅₀ value.

Visualizations

GABA B Receptor Signaling Pathway

Caption: GABA B receptor signaling pathway.

Experimental Workflow for Screening GABA B Receptor Antagonists

Caption: Workflow for evaluating GABA B receptor antagonists.

References

- 1. connectsci.au [connectsci.au]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-((4-Bromophenyl)amino)propanoic Acid in Material Science

A Note to Researchers: Extensive investigation for specific material science applications, experimental protocols, and quantitative data for 3-((4-Bromophenyl)amino)propanoic acid did not yield detailed published literature. The information available is general and often pertains to the related isomer, 3-Amino-3-(4-bromophenyl)propionic acid . This document, therefore, outlines the potential applications based on the chemical structure of these related compounds and provides general protocols that would need to be adapted and optimized for specific research purposes.

Introduction

This compound is a halogenated amino acid derivative. Its structure, featuring a bromine-substituted phenyl ring, a secondary amine, and a carboxylic acid group, suggests its potential as a versatile building block in material science. The bromophenyl group can impart properties such as thermal stability and flame retardancy, while the amino and carboxylic acid functionalities offer reactive sites for polymerization and surface modification.[1]

Potential Applications in Material Science:

-

Monomer for Specialty Polymers: The bifunctional nature of the molecule allows it to be incorporated into polymer backbones, such as polyamides or polyesters, to introduce specific functionalities.

-

Modifier for Functional Coatings: It can be grafted onto surfaces to alter properties like hydrophobicity, biocompatibility, or adhesion.

-

Component in Composite Materials: The compound could be used to enhance the interfacial adhesion between fillers and a polymer matrix.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 3-Amino-3-(4-bromophenyl)propanoic acid , is presented below. Researchers should experimentally determine the properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage Class | 11 (Combustible Solids) | [2] |

Potential Experimental Protocols

The following are generalized protocols that serve as a starting point for researchers. These are not established protocols for this compound and will require significant optimization.

Synthesis of a Polyamide Incorporating this compound

This hypothetical protocol describes the synthesis of a polyamide via condensation polymerization.

Materials:

-

This compound

-

Adipoyl chloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar equivalent of this compound in anhydrous DMF.

-

Add two molar equivalents of triethylamine to the solution to act as an acid scavenger.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one molar equivalent of adipoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitate and wash thoroughly with methanol to remove unreacted monomers and solvent.

-

Dry the polymer product under vacuum at a moderately elevated temperature (e.g., 60°C) until a constant weight is achieved.

-

Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).

Logical Workflow for Polyamide Synthesis:

Caption: Workflow for the hypothetical synthesis of a polyamide.

Surface Modification of a Silicon Wafer

This protocol outlines a potential method for grafting the molecule onto a silicon surface.

Materials:

-

Silicon wafers

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene, anhydrous

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

DMF, anhydrous

Procedure:

-

Surface Hydroxylation: Clean the silicon wafers by sonicating in acetone and isopropanol. Carefully treat the wafers with piranha solution for 30 minutes to generate hydroxyl groups on the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Silanization: Immerse the hydroxylated wafers in a solution of APTES in anhydrous toluene (e.g., 2% v/v) for 2 hours at room temperature to form an amine-terminated surface. Rinse with toluene and cure at 110°C for 30 minutes.

-

Activation of Carboxylic Acid: In a separate flask, activate the carboxylic acid group of this compound by reacting it with DCC and NHS in anhydrous DMF for 4 hours at room temperature to form an NHS-ester.

-